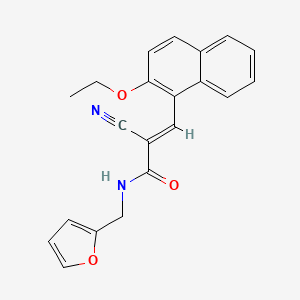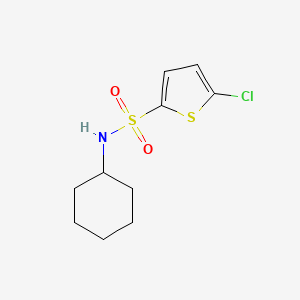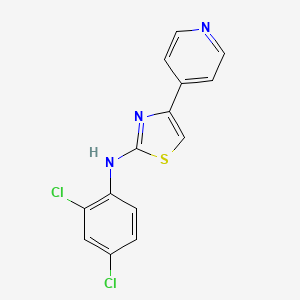
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide, also known as CEFAMand, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives and has been reported to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in cellular processes. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
Advantages and Limitations for Lab Experiments
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its biological activities are well documented. However, 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide and improve its solubility and stability.
Synthesis Methods
The synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Scientific Research Applications
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been extensively used in scientific research due to its various biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the replication of HIV-1 and other viruses.
properties
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-20-10-9-15-6-3-4-8-18(15)19(20)12-16(13-22)21(24)23-14-17-7-5-11-26-17/h3-12H,2,14H2,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWWJMLISBMPO-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)